molecular formula C16H15N3O2S B11173345 N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B11173345
M. Wt: 313.4 g/mol
InChI Key: GGRLFUPCDHEXMD-UHFFFAOYSA-N
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Description

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring fused with a thiadiazole ring, which is further substituted with a phenylpropyl group.

Preparation Methods

The synthesis of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process can be summarized as follows :

    Starting Materials: Acyl chlorides and heterocyclic amine derivatives.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using argon or nitrogen, at low temperatures (0°C) to prevent side reactions.

    Catalysts and Reagents: Common reagents include oxalyl chloride for the formation of acyl chlorides, and various amines for the subsequent reactions.

    Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process.

Chemical Reactions Analysis

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide undergoes several types of chemical reactions :

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

    Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.

    Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine are commonly used.

    Major Products: The major products formed include furan-2,3-dione, dihydrothiadiazole, and brominated phenylpropyl derivatives.

Scientific Research Applications

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes like acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its antibacterial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of gram-positive and gram-negative bacteria.

    Industry: Utilized in the development of new antimicrobial agents to combat drug-resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves several molecular targets and pathways :

    Molecular Targets: The compound targets bacterial cell wall synthesis and disrupts membrane integrity.

    Pathways Involved: It inhibits key enzymes involved in bacterial metabolism, leading to cell death. The compound also interferes with DNA replication and protein synthesis in bacteria.

Comparison with Similar Compounds

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can be compared with other similar compounds to highlight its uniqueness :

    Similar Compounds: Compounds like 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one and pyrazole–thiazole carboxamide derivatives.

    Uniqueness: Unlike other compounds, this compound exhibits a unique combination of antibacterial and antifungal properties, making it a versatile candidate for drug development.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C16H15N3O2S/c1-11(12-6-3-2-4-7-12)10-14-18-19-16(22-14)17-15(20)13-8-5-9-21-13/h2-9,11H,10H2,1H3,(H,17,19,20)

InChI Key

GGRLFUPCDHEXMD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3

Origin of Product

United States

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